molecular formula C12H21N5 B2524087 1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1285113-22-5

1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Cat. No. B2524087
CAS RN: 1285113-22-5
M. Wt: 235.335
InChI Key: LJKQFSLASRYNEU-UHFFFAOYSA-N
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Description

“1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives are known for their significant biological and pharmacological properties . They are often used in medicinal chemistry due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine”, involves various methods . For instance, one method involves the reaction of secondary amides and hydrazides, followed by microwave-induced cyclodehydration . Another method involves the oxidative cyclization of amidrazones and aldehydes using ceric ammonium nitrate . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” and similar compounds is confirmed by various spectroscopic techniques . These techniques include Infrared spectroscopy (IR), Proton nuclear magnetic resonance (^1H-NMR), Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving “1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” and similar compounds can be quite complex . For instance, Cu (II) can catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” and similar compounds can be determined using various techniques . For instance, ^1H-NMR and ^13C-NMR can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Safety and Hazards

The safety of “1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” and similar compounds has been evaluated on MRC-5 as a normal cell line . It was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for “1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” and similar compounds involve further optimization to obtain novel antimycobacterial agents . There is an urgent need to develop potent new inhibitors, against latent and resistant tubercle bacilli, acting on new targets which would have minimal chances of cross resistance with current drugs .

properties

IUPAC Name

1-[(4-cyclopentyl-1,2,4-triazol-3-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c1-2-4-11(3-1)17-10-14-15-12(17)9-16-7-5-13-6-8-16/h10-11,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKQFSLASRYNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NN=C2CN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

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